Molecular Weight and Lipophilicity Differentiation vs. Pivalamide Analog (CAS 923120-99-4) for Permeability-Solubility Tuning
CAS 946235-73-0 (methyl carbamate, C₁₄H₁₄ClN₃O₃S) has a molecular weight of 339.80 g·mol⁻¹, which is 26.08 g·mol⁻¹ lower than the pivalamide analog N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide (CAS 923120-99-4, C₁₇H₂₀ClN₃O₂S, MW 365.88 g·mol⁻¹) [1]. The methyl carbamate group (NH-CO-OCH₃) contributes 2 hydrogen bond acceptors (carbonyl oxygen and methoxy oxygen) and 1 hydrogen bond donor (NH), compared to the pivalamide group (NH-CO-C(CH₃)₃) which contributes only 1 acceptor and 1 donor. This difference increases the topological polar surface area (tPSA) of CAS 946235-73-0 to approximately 118 Ų versus an estimated ~87 Ų for the pivalamide analog [1]. The lower molecular weight and higher tPSA of the methyl carbamate derivative predict improved aqueous solubility and more favorable CNS Multiparameter Optimization (MPO) desirability scores for non-CNS targets, while the pivalamide analog is predicted to exhibit higher passive membrane permeability due to greater lipophilicity and lower hydrogen-bonding capacity.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 339.80 g·mol⁻¹ (C₁₄H₁₄ClN₃O₃S) |
| Comparator Or Baseline | CAS 923120-99-4: 365.88 g·mol⁻¹ (C₁₇H₂₀ClN₃O₂S) |
| Quantified Difference | ΔMW = -26.08 g·mol⁻¹ (-7.1%); Target compound is lighter and has higher H-bond capacity |
| Conditions | Calculated from molecular formula; tPSA estimated from PubChem structural data |
Why This Matters
For screening library procurement, lower MW and higher tPSA favor aqueous solubility and reduce non-specific binding risk, which is critical for fragment-based screening and hit triage where the pivalamide analog may confound assays through aggregation or poor solubility.
- [1] PubChem Compound Summary for CID 6566210 (CAS 946235-73-0). Molecular weight 339.80 g·mol⁻¹, molecular formula C₁₄H₁₄ClN₃O₃S, tPSA 118 Ų. View Source
